Product packaging for Bis(4-methoxybenzoyl)diethylgermanium(Cat. No.:CAS No. 1207515-90-9)

Bis(4-methoxybenzoyl)diethylgermanium

Cat. No.: B13149089
CAS No.: 1207515-90-9
M. Wt: 401.0 g/mol
InChI Key: KIMKGBGMXUPKJT-UHFFFAOYSA-N
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Description

Evolution and Significance of Visible-Light Photoinitiator Systems

The progression of photopolymerization, a process where light energy is used to initiate a polymerization reaction, has been marked by a critical shift from ultraviolet (UV) to visible-light-curing systems. This transition is driven by several factors, including enhanced safety, greater depth of cure in pigmented and filled systems, and the use of less expensive and safer light sources like light-emitting diodes (LEDs). researchgate.netmdpi.com Visible-light photoinitiators are broadly categorized into Type I and Type II systems. Type I photoinitiators undergo a unimolecular bond cleavage upon irradiation to generate free radicals, while Type II systems require a co-initiator to produce radicals through a bimolecular reaction. chemspider.com The development of efficient Type I photoinitiators that are sensitive to visible light has been a significant goal in polymer chemistry, as they offer a more direct and often more efficient initiation pathway.

Emergence of Acylgermanes as High-Performance Initiators

Within the class of Type I photoinitiators, acylgermanes have garnered considerable attention as high-performance alternatives to conventional systems. researchgate.netresearchgate.net These compounds are characterized by a germanium-acyl (Ge-C=O) bond that undergoes efficient homolytic cleavage (α-cleavage) upon exposure to light, generating both a germyl (B1233479) radical and an acyl radical. unige.ch Both of these radical species are capable of initiating polymerization. A key advantage of acylgermanes is their absorption of light at longer wavelengths, extending into the visible spectrum. researchgate.net This is attributed to the interaction between the d-orbitals of the germanium atom and the π* orbital of the carbonyl group, which lowers the energy of the n-π* transition responsible for the cleavage. unige.ch This red-shifted absorption makes them particularly suitable for curing thicker materials and colored formulations. researchgate.net

Historical Trajectory and Research Impact of Bis(4-methoxybenzoyl)diethylgermanium

This compound, commercially known as Ivocerin®, stands as a landmark achievement in the development of acylgermane photoinitiators. researchgate.net Its development was the result of a collaboration between Ivoclar Vivadent and Professor Robert Liska of the Vienna University of Technology. researchgate.netivodent.hu While the broader investigation into acylgermanes as photoinitiators gained momentum in the early 2000s, the focused development and commercialization of this compound for dental applications marked a significant milestone. tuwien.at

The synthesis of bisacylgermanes like Ivocerin is often achieved through a Corey-Seebach type reaction. researchgate.net This compound was specifically designed to overcome some of the limitations of traditional photoinitiators used in dentistry, such as camphorquinone (B77051) (CQ). Compared to the CQ/amine system, Ivocerin exhibits significantly more intense absorption in the visible light spectrum and does not require a co-initiator. mdpi.com

The research impact of this compound is most pronounced in the field of dental restorative materials. researchgate.netdentaleconomics.com Its high photoreactivity allows for a greater depth of cure, enabling the use of "bulk-fill" composites that can be cured in thicker layers (up to 4 mm) than traditional materials, which are typically limited to 2 mm increments. researchgate.netdentaleconomics.com This significantly improves the efficiency of dental procedures. Furthermore, Ivocerin demonstrates excellent bleaching properties, meaning its initial yellow color fades upon curing, leading to more aesthetic restorations. vivarep.com Toxicological studies, including the Ames test and the Mouse Micronucleus Assay, have shown no mutagenic effects of Ivocerin. vivarep.com

Detailed Research Findings

This compound has been the subject of extensive research to characterize its photochemical properties and performance in photopolymerization.

Photochemical Properties

The efficiency of a photoinitiator is determined by its ability to absorb light at a given wavelength and the quantum yield of radical formation. This compound exhibits strong absorption in the violet-to-blue region of the visible spectrum.

PropertyValueReference
Chemical Name This compound nih.gov
Synonyms Ivocerin, Dibenzoyldiethylgermane researchgate.netivodent.hu
CAS Number 1207515-90-9 nih.gov
Molecular Formula C₂₀H₂₄GeO₄ nih.gov
Molar Mass 401.0 g/mol nih.gov
Absorption Max (λₘₐₓ) 408-418 nm unige.chmdpi.com
Absorption Range 390-445 nm mdpi.com
Quantum Yield (Φ) Significantly higher than CQ/amine systems (<0.10) vivarep.com

Comparative Performance in Photopolymerization

Studies have consistently shown the superior performance of this compound compared to traditional photoinitiator systems, particularly camphorquinone. Its higher molar extinction coefficient and quantum yield contribute to a more efficient polymerization process.

ParameterThis compound (Ivocerin)Camphorquinone (CQ)/AmineReference
Initiation Mechanism Type I (α-cleavage)Type II (H-abstraction) chemspider.comresearchgate.net
Co-initiator Required NoYes (amine) mdpi.com
Depth of Cure Up to 4 mm~2 mm dentaleconomics.com
Setting Time 3-5 seconds~8 seconds mdpi.com
Photobleaching ExcellentGood vivarep.com
Relative Reactivity HighModerate researchgate.net

The data clearly indicates the advantages of using this compound in applications requiring deep and rapid curing, solidifying its position as a high-performance photoinitiator in advanced polymer science. Its development has not only improved existing technologies but has also paved the way for new innovations in photocurable materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24GeO4 B13149089 Bis(4-methoxybenzoyl)diethylgermanium CAS No. 1207515-90-9

Properties

CAS No.

1207515-90-9

Molecular Formula

C20H24GeO4

Molecular Weight

401.0 g/mol

IUPAC Name

[diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H24GeO4/c1-5-21(6-2,19(22)15-7-11-17(24-3)12-8-15)20(23)16-9-13-18(25-4)14-10-16/h7-14H,5-6H2,1-4H3

InChI Key

KIMKGBGMXUPKJT-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for Bis 4 Methoxybenzoyl Diethylgermanium and Analogues

Conventional Synthetic Approaches to Acylgermanes

Historically, the synthesis of diacylgermanes like bis(4-methoxybenzoyl)diethylgermanium has relied on multi-step procedures. nih.govacs.org A prominent conventional method is the Corey-Seebach reaction. nih.govacs.orgrsc.orgrsc.org This approach, while effective, often involves a complex purification process. nih.govacs.orgresearchgate.net The Corey-Seebach reaction utilizes 1,3-dithianes as acyl anion equivalents, which can be alkylated and subsequently hydrolyzed to form the desired ketone functionality. wikipedia.orgorganic-chemistry.org This methodology has been a cornerstone in organic synthesis for creating a variety of carbonyl compounds, including α-hydroxy ketones and 1,2-diketones, which are not readily accessible through other standard reactions like the aldol (B89426) condensation. wikipedia.orgorganic-chemistry.org

Development of Novel and Economically Viable Synthesis Protocols

To overcome the limitations of conventional methods, researchers have focused on developing more efficient and cost-effective synthetic routes to acylgermanes. These newer protocols often feature fewer steps, easier purification, and greater tolerance for a variety of functional groups.

A notable advancement in acylgermane synthesis is the move away from sulfur-based reagents, thereby avoiding the complexities and potential for contamination associated with them. A recently developed "multiple silyl (B83357) abstraction methodology" presents a significant improvement over the Corey-Seebach reaction for the synthesis of diacylgermanes. rsc.orgrsc.org This method is lauded for its superior group tolerance and the use of less toxic reagents. rsc.orgrsc.org

The development of one-pot synthetic protocols has been a major breakthrough in the synthesis of acylgermanes. nih.gov These methods streamline the manufacturing process, reducing time and waste. For instance, a facile one-pot synthesis for tetraacylgermanes has been established. nih.gov Furthermore, the formation of a stable triacylgermenolate intermediate has been achieved through a highly efficient and selective one-pot reaction, yielding the product in over 95% yield as confirmed by NMR spectroscopy and X-ray crystallography. nih.govacs.org This intermediate serves as a versatile building block for a variety of organogermanium compounds. nih.govacs.org

While newer methods are being developed, adaptations and improvements to the Corey-Seebach reaction are also being explored for the synthesis of specific acylgermane structures. For example, the Corey-Seebach approach has been utilized to synthesize bisacyldigermanes, with the goal of increasing the germanium content to potentially enhance the polymerization rate. nih.gov This demonstrates the continued relevance of adapting established reactions for novel applications.

Strategies for Aromatic Ring Functionalization and Substitution Pattern Variation

The functionalization of the aromatic rings in acylgermanes is a key strategy for fine-tuning their photochemical properties. nih.gov The absorption characteristics of these compounds are strongly influenced by the substitution pattern on the aromatic ring system. nih.govacs.org Introducing electron-donating or electron-withdrawing groups can shift the absorption bands to different wavelengths. nih.gov For example, the introduction of methoxy (B1213986) groups in the ortho position of the aromatic moiety in tetraacylgermanes has been investigated to enhance their reactivity and absorption in the long-wavelength region. d-nb.info The torsion angle between the carbonyl group and the aromatic ring plane also plays a significant role in the electronic conjugation and, consequently, the absorption properties of the molecule. nih.govacs.org

Synthesis of Monoacylgermanes and Tetraacylgermanes

The synthetic methodologies for acylgermanes are not limited to bis-substituted compounds. A variety of mono-, tris-, and tetraacylgermanes have been synthesized to explore the full spectrum of their properties. nih.gov

Monoacylgermanes: Benzoyl germanium derivatives have been introduced as photoinitiators for visible-light curing. nih.gov A convenient synthetic method for obtaining d-galactose-substituted monoacylgermanes has also been described, yielding these compounds in good quantities. nih.gov

Tetraacylgermanes: A versatile and robust method for the synthesis of various tetra-substituted acylgermanes has been reported, with the formation of these derivatives confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography. acs.orgacs.org These compounds show absorption in the visible region, and their radical formation upon irradiation has been confirmed by TR-EPR spectroscopy. acs.org The synthesis of mixed tetraacylgermanes with a nonsymmetric substitution pattern has also been achieved, with germenolates serving as crucial intermediates. nih.govresearchgate.net These mixed derivatives exhibit broadened n-π* absorption bands, enhancing their photoactivity. nih.govresearchgate.net

Research Findings on Acylgermane Synthesis

Compound TypeSynthetic MethodKey FeaturesYieldReference(s)
DiacylgermanesMultiple Silyl AbstractionOutperforms Corey-Seebach, better group tolerance, less toxic reagents.Not specified rsc.orgrsc.org
TriacylgermenolateOne-Pot ReactionHighly efficient and selective, forms a versatile intermediate.>95% nih.govacs.org
TetraacylgermanesOne-Pot ProtocolFacile synthesis of various tetra-substituted acylgermanes.Almost 50% (for specific compounds) nih.govd-nb.info
Mixed TetraacylgermanesGermenolate IntermediatesNonsymmetric substitution, broadened absorption bands.Not specified nih.govresearchgate.net
D-galactose-substituted AcylgermanesReaction with Acid FluorideGood to moderate yields, potential for water-soluble derivatives.Good to moderate nih.govsemanticscholar.orgnih.gov

Photophysical and Photochemical Mechanism of Bis 4 Methoxybenzoyl Diethylgermanium

Electronic Transitions and Light Absorption Characteristics

The interaction of Bis(4-methoxybenzoyl)diethylgermanium with light is the critical first step in initiating polymerization. This interaction is governed by the molecule's electronic structure, which dictates its absorption profile and subsequent photochemical behavior.

This compound exhibits a significant absorption profile in the visible light spectrum, a crucial feature for applications like dental curing where visible light sources are used. researchgate.netresearchgate.net The molecule's longest wavelength absorption band is attributed to an n–π* electronic transition. tuwien.atunige.ch This absorption extends well into the visible region, with a maximum absorption peak (λmax) around 408-412 nm. nih.govresearchgate.netnih.govnih.gov The absorption tail can extend up to approximately 460-470 nm. researchgate.nettuwien.at This allows the compound to be effectively activated by common light-emitting diode (LED) curing units used in dentistry. researchgate.net

Table 1: Photophysical Properties of this compound

Property Value Source(s)
Wavelength Maximum (λmax) ~408 nm tuwien.atresearchgate.netnih.gov
Molar Extinction Coefficient (εmax) ~711 L·mol⁻¹·cm⁻¹ researchgate.net

This compound is classified as a Norrish Type-I photoinitiator. researchgate.netacs.orgnih.govunileoben.ac.at This classification refers to molecules that, upon photoexcitation, undergo a unimolecular bond cleavage (α-cleavage) to generate two radical intermediates directly. nih.govwikipedia.orgresearchgate.net For ketones and aldehydes, this involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgyoutube.com In the case of acylgermanes, the analogous Germanium-Carbon bond cleaves. nih.govnih.gov This direct formation of initiating radicals from a single molecule distinguishes Type-I from Type-II photoinitiators, which require a bimolecular reaction with a co-initiator or synergist to produce radicals. core.ac.uk

The key electronic transition responsible for the photoactivity of this compound is the n–π* transition. tuwien.atunige.ch This involves the promotion of a non-bonding electron (n) from an oxygen atom in the carbonyl group to an anti-bonding π* orbital of the carbonyl group. unige.ch

A significant feature of acylgermanes, including this compound, is the pronounced bathochromic shift (or red shift) of their n–π* absorption band compared to carbon-based analogues like hydroxyalkylphenones. researchgate.netnih.govunige.ch This shift to longer wavelengths is attributed to the interaction between the empty d-orbitals of the germanium atom and the π* orbital of the carbonyl group. tuwien.atunige.ch This interaction lowers the energy of the π* orbital, thus reducing the energy gap for the n–π* transition and shifting the absorption maximum to the visible light region. tuwien.at This bathochromic shift is crucial for its effectiveness with visible light sources. researchgate.netnih.gov

Primary Photoreactions and Radical Generation Pathways

Upon absorbing a photon of appropriate energy, the this compound molecule transitions to an excited electronic state, triggering a series of events that culminate in the generation of polymerizing radicals.

After initial excitation to a singlet state (S1) upon light absorption, the molecule rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T1). nih.govnih.gov It is from this triplet state that the primary photochemical reaction, a homolytic α-cleavage, occurs. nih.govnih.govscispace.com This process involves the breaking of the covalent bond between the germanium atom and one of the carbonyl carbons. nih.govresearchgate.net The population of an orbital with antibonding character between the Ge-C bond in the excited state facilitates this cleavage. nih.gov

The general mechanism can be summarized as:

Photoexcitation: PI + hν → ¹PI*

Intersystem Crossing (ISC): ¹PI* → ³PI*

α-Cleavage: ³PI* → R• (Benzoyl Radical) + R'• (Germyl Radical)

The α-cleavage of this compound results in the formation of two distinct radical species: a 4-methoxybenzoyl radical and a diethyl(4-methoxybenzoyl)germyl radical. nih.govnih.govunige.ch

Equation 1: α-Cleavage of this compound

This compound -> 4-Methoxybenzoyl radical + Diethyl(4-methoxybenzoyl)germyl radical

Both of these radicals are capable of initiating the polymerization of monomers, such as acrylates, by adding to their double bonds. unige.ch Studies have shown that germyl-centered radicals exhibit significantly high reactivity towards monomers, contributing to the high efficiency of this photoinitiator. nih.gov The ultrafast formation of these radical fragments has been observed on the picosecond timescale. rsc.org

Intersystem Crossing (ISC) Dynamics in Photoinitiation

This compound, a member of the acylgermane family of compounds, functions as a Type I photoinitiator. The initiation of polymerization is contingent upon the absorption of light, which triggers a series of photophysical and photochemical events. A critical step in this process is Intersystem Crossing (ISC), a photophysical mechanism involving a change in the spin multiplicity of an excited molecule.

Upon absorption of photons in the visible light spectrum, typically in the 380-450 nm range, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). For photoinitiation to occur efficiently, the molecule must transition from this short-lived singlet state to a longer-lived excited triplet state (T₁). This transition, known as intersystem crossing, is a key process for acylgermane photoinitiators. nih.govu-strasbg.frresearchgate.netnih.gov

The general mechanism can be summarized as follows:

Photoexcitation: The process begins with the absorption of light by the this compound molecule, leading to the formation of an excited singlet state (S₁).

α-Cleavage: The excited triplet state (T₁) of the acylgermane is a reactive species that undergoes rapid homolytic bond cleavage, specifically the scission of the germanium-carbon bond (α-cleavage). nih.govacs.org This cleavage results in the formation of two distinct radical species: a germyl (B1233479) radical and a benzoyl radical. nih.govu-strasbg.frnih.gov

The photophysical and photochemical steps are depicted in the scheme below:

Scheme 1: Photogeneration of Radicals from this compound

Where BMDG represents this compound and Et represents an ethyl group.

While precise values for the triplet quantum yield and intersystem crossing rates for this compound are not extensively published, studies on related bisacylgermane compounds have utilized techniques such as time-resolved EPR (TR-EPR) spectroscopy and transient absorption spectroscopy to confirm the triplet-state α-cleavage as the primary photochemical pathway. nih.gov The high efficiency of germanium-based photoinitiators is partly attributed to this effective ISC and subsequent rapid cleavage. nih.gov

Parameter Description Significance for this compound
Excitation Wavelength The range of light wavelengths that the photoinitiator absorbs to become excited.Typically in the visible light spectrum (around 400-450 nm), which allows for deeper curing of materials. nih.gov
Intersystem Crossing (ISC) Rate The rate at which the excited singlet state converts to the excited triplet state.A high ISC rate is essential for efficient radical generation as it populates the reactive triplet state.
Triplet State Lifetime The duration for which the molecule exists in the excited triplet state before decaying or reacting.A sufficiently long lifetime is necessary for the α-cleavage to occur efficiently.
Quantum Yield of Cleavage The fraction of absorbed photons that result in the α-cleavage of the photoinitiator molecule.Higher quantum yields indicate a more efficient photoinitiator. Bisacylgermanes are noted for their high quantum yields. rsc.org

Radical Chemistry and Reactivity Profiles of Germanium Centered Species

Comparative Reactivity of Germyl (B1233479) Radicals Towards Monomers

The efficiency of a photoinitiator is largely determined by the reactivity of the generated radicals towards monomer units. The (4-methoxybenzoyl)diethylgermyl radical exhibits a distinct reactivity profile when compared to other radical species commonly found in polymerization systems, such as phosphinoyl and benzoyl radicals.

Studies on the reactivity of germyl radicals derived from acylgermane precursors show they are exceptionally reactive towards monomer double bonds. The rate of addition of a benzoyldiethylgermyl radical to butyl acrylate has been measured at approximately 1.2 x 10⁸ M⁻¹s⁻¹ in toluene and 3.2 x 10⁸ M⁻¹s⁻¹ in acetonitrile. unige.ch This reactivity is noted to be about one order of magnitude faster than that of comparable phosphorus-based radicals, such as phosphinoyl radicals. unige.ch The high reactivity is attributed to the electronic structure of the germanium-centered radical. In contrast, the reactivity of phosphinoyl radicals can be influenced by the degree of radical localization and the s-character on the phosphorus atom. acs.org While phosphinoyl radicals are also effective in initiating polymerization, the germanium-centered radicals derived from Bis(4-methoxybenzoyl)diethylgermanium demonstrate a kinetic advantage in the addition step to acrylic monomers. unige.ch

When compared to the co-generated 4-methoxybenzoyl radical, the germyl radical is the significantly more active species in initiating polymerization. researchgate.net Research on similar systems indicates that germanium-centered radicals are highly reactive, while the corresponding benzoyl-type radicals (e.g., mesitoyl radicals) are considered far less reactive. nih.gov The addition rate constants for benzoyl radicals to butyl acrylate are in the range of 10⁵ to 10⁶ M⁻¹s⁻¹, which is substantially lower than the ~10⁸ M⁻¹s⁻¹ rate observed for the germyl radical. unige.chresearchgate.netacs.org This pronounced difference in reactivity ensures that the polymerization is predominantly initiated by the germanium-centered radical, leading to a more controlled and efficient process. unige.chresearchgate.net

Table 1: Comparative Addition Rate Constants of Radicals to Butyl Acrylate
Radical SpeciesRate Constant (k_add) in M⁻¹s⁻¹Reference
Benzoyldiethylgermyl Radical~1.2 - 3.2 x 10⁸ unige.ch
Phosphinoyl Radicals~10⁷ (Order of magnitude slower than germyl) unige.ch
Benzoyl Radicals~10⁵ - 10⁶ researchgate.netacs.org

Radical Addition to Unsaturated Bonds in Polymerization Initiation

The fundamental process by which this compound initiates polymerization is through the addition of its photogenerated germyl radical to the double bond of a monomer, such as an acrylate. nih.govresearchgate.net This process follows the classical mechanism of free-radical polymerization, which consists of initiation, propagation, and termination steps. purdue.edu

The initiation sequence is as follows:

Photoexcitation and Cleavage: this compound absorbs light, promoting it to an excited triplet state. This state rapidly undergoes α-cleavage of the Ge–C(O) bond. nih.govunige.ch

Radical Formation: This cleavage yields a (4-methoxybenzoyl)diethylgermyl radical and a 4-methoxybenzoyl radical. unige.ch

Radical Addition: The highly reactive germyl radical adds across the carbon-carbon double bond of a monomer molecule. nih.gov This addition creates a new, larger radical species where the unpaired electron is now located on a carbon atom of the former monomer unit. researchgate.net

This newly formed carbon-centered radical then proceeds to add to another monomer molecule, propagating the polymer chain. purdue.edu The high rate constant for the initial addition of the germyl radical ensures efficient consumption of the initiator and a rapid start to the polymerization process. unige.ch

Electron Transfer and Proton Transfer Reactions in Multi-Component Photoinitiating Systems

While this compound functions primarily as a Type I photoinitiator via bond cleavage, the reactive species it generates can participate in more complex reaction schemes, such as those involving electron transfer, particularly in multi-component systems. acs.org

In certain formulations, acylgermane-based photoinitiators can be used in conjunction with other compounds, such as onium salts (e.g., diphenyliodonium salts), to initiate cationic polymerization. acs.orgresearchgate.net In such a system, the photochemically generated germyl radical can be oxidized by the onium salt in a single electron transfer (SET) event. acs.orgresearchgate.net This electron transfer generates a germanium cation, which is capable of initiating cationic polymerization, and a neutral radical from the onium salt. acs.org

Furthermore, the concept of electron transfer leading to the formation of radical anions has been demonstrated in reactions of tetraacylgermanes with agents like potassium or KOtBu. acs.orgnih.gov This suggests that under specific conditions with appropriate electron donors or acceptors, the acylgermane itself or its radical fragments could engage in SET pathways.

Following an electron transfer event, a subsequent proton transfer is often a key step in generating neutral initiating radicals, a mechanism characteristic of Type II photoinitiating systems. researchgate.netnih.gov For instance, in a typical Type II system, an excited sensitizer accepts an electron from a co-initiator (like an amine), forming a radical anion and a radical cation. A subsequent proton transfer from the amine radical cation to the sensitizer radical anion results in two neutral radicals that can initiate polymerization. acs.org Although this is not the primary pathway for this compound, its radical species could potentially interact with hydrogen-donating or -accepting components in a formulation through similar electron-followed-by-proton-transfer steps.

Table of Mentioned Chemical Compounds

Table 2: List of Chemical Compounds
Compound Name
This compound
Butyl acrylate
Toluene
Acetonitrile
Potassium
Potassium tert-butoxide (KOtBu)
Diphenyliodonium salt

Performance Evaluation and Comparative Analysis in Photopolymerization

Comparison with Camphorquinone (B77051) (CQ) and Tertiary Amine Systems

The traditional Camphorquinone (CQ) and tertiary amine system has long been the standard for visible light-curing in many applications, notably in dental resins. However, Bis(4-methoxybenzoyl)diethylgermanium presents several distinct advantages over this conventional system.

One of the most notable differences lies in their mechanism of radical generation. This compound is a Norrish Type I photoinitiator, meaning it undergoes a unimolecular cleavage upon exposure to light to form two highly reactive free radicals. This direct radical formation pathway contributes to a more efficient initiation process. In contrast, the CQ/tertiary amine system is a Type II photoinitiator. CQ itself does not generate initiating radicals but, upon photoexcitation, abstracts a hydrogen atom from the tertiary amine co-initiator to produce the radicals that initiate polymerization. This bimolecular process can be less efficient and is dependent on the concentration and reactivity of the amine co-initiator.

Furthermore, this compound exhibits a more intense absorption in the visible light spectrum, particularly in the blue light region, compared to CQ. google.com This enhanced light absorption allows for more effective utilization of the energy from curing lamps, which can lead to faster polymerization rates and a greater depth of cure. google.com Unlike CQ-based systems that often result in a yellowish tint in the final cured polymer, this compound is known for its excellent photobleaching properties, leading to more aesthetically pleasing and color-stable materials. tuwien.at

FeatureThis compoundCamphorquinone (CQ)/Tertiary Amine
Initiation Type Norrish Type I (Unimolecular)Norrish Type II (Bimolecular)
Radical Generation Direct cleavage into two radicalsHydrogen abstraction from amine
Co-initiator Requirement Not requiredTertiary amine is essential
Absorption in Visible Light HighModerate
Color Stability High (Good photobleaching)Lower (Can cause yellowing)
Initiation Efficiency Generally higherGenerally lower

Comparative Efficacy Against Acylphosphine Oxide Photoinitiators (e.g., BAPO, MAPO)

Acylphosphine oxides, such as Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) and monoacylphosphine oxides (MAPOs), are another important class of Norrish Type I photoinitiators known for their high reactivity. A comparative analysis with this compound reveals nuances in their performance profiles.

Both this compound and acylphosphine oxides are highly efficient in generating free radicals upon photolysis. However, a key distinction lies in their absorption spectra. Acylphosphine oxides typically have absorption maxima in the near-UV to the shorter wavelength end of the visible spectrum. This compound, on the other hand, exhibits a bathochromic shift, meaning its absorption is shifted to longer wavelengths within the visible spectrum. researchgate.netrsc.org This characteristic makes it particularly well-suited for curing with common blue-light LED curing units, which have emission spectra centered around 450-470 nm.

FeatureThis compoundAcylphosphine Oxides (e.g., BAPO)
Initiation Type Norrish Type INorrish Type I
Absorption Maximum Shifted to longer visible wavelengthsNear-UV to shorter visible wavelengths
Suitability for Blue LED ExcellentGood, but may be less optimal
Radical Reactivity High (Germyl radicals)High (Phosphinoyl radicals)
Performance at >430 nm Potentially superior in some systemsMay be less efficient

Assessment of Photopolymerization Rate and Final Monomer Conversion

The rate of photopolymerization and the final degree of monomer conversion are critical parameters that determine the mechanical properties and biocompatibility of the resulting polymer. Studies have indicated that this compound can lead to both a high rate of polymerization and a high final monomer conversion.

The high molar extinction coefficient of this compound in the visible light range, coupled with its efficient generation of two initiating radicals, contributes to a rapid polymerization onset and a high polymerization rate. This can be particularly advantageous in applications where rapid curing is desired.

ParameterThis compoundCamphorquinone/Tertiary AmineAcylphosphine Oxides
Polymerization Rate HighModerate to HighHigh
Final Monomer Conversion HighGood to HighHigh
Influencing Factors High light absorption, efficient radical generationAmine reactivity and concentrationHigh radical reactivity

Analysis of Curing Depth Enhancement and Curing Time Reduction

The ability to achieve a significant depth of cure is a critical factor in many applications, such as in the filling of deep cavities in dentistry or in the fabrication of thick objects via 3D printing. This compound has been shown to enhance the curing depth and reduce the required curing time.

The enhanced curing depth is largely attributed to the compound's photobleaching behavior. tuwien.at As the photoinitiator is consumed during the polymerization process, its absorption of light decreases. This allows light to penetrate deeper into the material, initiating polymerization in the lower layers. This effect, combined with its high initiation efficiency, allows for the effective curing of thicker sections of material in a single exposure.

Performance MetricThis compoundCamphorquinone/Tertiary Amine
Curing Depth EnhancedLimited
Curing Time ReducedLonger
Primary Contributing Factor Photobleaching and high efficiencyLower efficiency and potential for light attenuation

Investigation of Photobleaching Effects During Polymerization

Photobleaching, the light-induced destruction of a chromophore, is a highly desirable property for a photoinitiator, especially in applications where the final product's color and aesthetics are important. This compound is known to exhibit significant photobleaching upon exposure to curing light.

The chemical structure of this compound is altered upon cleavage, leading to the formation of radical species that are less colored than the parent molecule. This results in a fading of the initial color of the photoinitiator during the polymerization process. The consequence is a final polymer that is more colorless and translucent compared to what might be achieved with a photoinitiator that does not bleach, such as Camphorquinone, which is known to impart a residual yellow hue.

The efficiency of photobleaching can be influenced by the wavelength and intensity of the light source. Studies have shown that this compound can be effectively bleached with both UV and blue light. researchgate.net This property is particularly beneficial in the production of clear coatings, adhesives, and aesthetic dental restorations where color stability is paramount. The excellent photobleaching of this compound contributes to its ability to cure thicker sections, as the reduction in light absorption by the initiator allows for deeper penetration of the curing light. tuwien.at

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) calculations are a cornerstone in understanding the molecular and electronic characteristics of Bis(4-methoxybenzoyl)diethylgermanium. These computational methods allow for the optimization of the molecule's three-dimensional structure, predicting key geometrical parameters.

ParameterTypical Calculated Value (Å)
Ge-C(acyl)~2.01
C=O~1.21
Ge-C(ethyl)~1.97

DFT also provides crucial information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's kinetic stability and photochemical reactivity. For acylgermanes, the longest wavelength absorption bands are computationally assigned to the HOMO–LUMO transition. nih.gov This transition involves a significant charge transfer character, where electron density is displaced from the n(C=O)/σ(Ge−C) bonding HOMO to the π*(C=O/Aryl) antibonding LUMO. nih.gov This population of an antibonding orbital with respect to the Ge-C bond facilitates its cleavage upon photoexcitation.

Electronic PropertySignificance
HOMO EnergyEnergy of the highest energy electrons; relates to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; a smaller gap often correlates with higher reactivity and a red-shift in the absorption spectrum.

Quantum Chemical Calculations of Photoinitiation and Radical Formation

Quantum chemical calculations are instrumental in detailing the photoinitiation mechanism of this compound. As a Norrish Type I photoinitiator, it undergoes α-cleavage upon absorption of light to generate two radical species. The process begins with the absorption of a photon, which promotes the molecule to an excited singlet state (S1). This is followed by a rapid intersystem crossing (ISC) to an excited triplet state (T1). It is from this triplet state that the cleavage of the Ge-C(acyl) bond occurs, yielding a germyl (B1233479) radical and a 4-methoxybenzoyl radical.

The quantum yield of radical formation (Φ) is a critical measure of the efficiency of a photoinitiator. It represents the fraction of absorbed photons that result in the formation of initiating radicals. For Ivocerin, a high quantum yield of 0.83 has been reported, indicating a very efficient conversion of light energy into radical species. rsc.org

The formation of two distinct radicals contributes to its high initiation efficiency. Germyl radicals, in particular, are known to be highly reactive towards vinyl monomers, rapidly initiating the polymerization chain reaction.

Modeling of Structure-Reactivity Relationships

Modeling studies on acylgermane derivatives help to establish crucial structure-reactivity relationships. These models explore how modifications to the molecular structure, such as the nature and position of substituents on the aromatic rings, influence the photoinitiator's performance.

For instance, the introduction of electron-donating groups, like the methoxy (B1213986) group in this compound, at the para-position of the benzoyl moiety is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov This is advantageous for dental applications where curing is often performed with blue light-emitting diodes (LEDs).

Computational models can predict how such substitutions affect:

Absorption Wavelength (λmax): Tuning the absorption to match the emission spectrum of the light source.

Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

Quantum Yield of Cleavage: The efficiency of radical generation.

Reactivity of the Generated Radicals: How quickly the radicals initiate polymerization.

These models allow for the rational design of new photoinitiators with tailored properties for specific applications.

Prediction of Absorption Characteristics and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the absorption spectra and understanding the nature of the electronic excited states of molecules like this compound.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the characteristic long-wavelength absorption is attributed to an n→π* transition, which involves the promotion of a non-bonding electron from one of the carbonyl oxygen atoms to an anti-bonding π* orbital of the carbonyl group. This transition is crucial for the subsequent α-cleavage.

Calculated ParameterPhysical MeaningRelevance to Photoinitiation
Excitation Energy (eV)The energy required to promote an electron to a higher energy level.Determines the wavelength of light absorbed (λmax).
Oscillator Strength (f)A dimensionless quantity that expresses the probability of a particular electronic transition.Correlates with the intensity of the absorption peak (molar extinction coefficient).
Nature of TransitionDescribes the molecular orbitals involved in the electronic excitation (e.g., n→π, π→π).The n→π* transition is characteristic of Norrish Type I photoinitiators and leads to the desired bond cleavage.

These theoretical predictions are essential for interpreting experimental UV-Vis absorption spectra and for understanding the fundamental photophysical processes that govern the efficiency of this compound as a photoinitiator.

Research on Photopolymerization Systems and Advanced Material Formulations

Free-Radical Photopolymerization of Methacrylate and Acrylate Resins

Bis(4-methoxybenzoyl)diethylgermanium has been effectively utilized as a photoinitiator in the free-radical photopolymerization of methacrylate and acrylate resins, which are foundational monomers in many dental composites. nih.gov Dental composites containing Ivocerin have demonstrated higher values of flexural strength and ultimate tensile strength compared to those with camphorquinone-based systems. nih.gov

The mechanism of initiation involves the light-induced cleavage of the this compound molecule, which generates the free radicals necessary to start the polymerization process. ivodent.hu A notable advantage of this germanium-based initiator is that it does not require additional co-initiators or accelerators, unlike the traditional camphorquinone (B77051)/amine systems. ivodent.hu Furthermore, the quantum efficiency of radical formation with Ivocerin is significantly higher than that of camphorquinone. ivodent.hu

Studies have shown that commercial composites containing this compound exhibit lower polymerization shrinkage, a critical factor in reducing stress at the restoration interface. nih.gov For instance, a comparison of various commercial dental composites revealed that those incorporating Ivocerin had the lowest contraction stress during photopolymerization. nih.gov

Table 1: Comparison of Mechanical Properties of Dental Composites with Different Photoinitiators

Photoinitiator SystemMicrohardness (HV)Diametral Tensile Strength (MPa)Flexural Strength (MPa)Contraction Stress (MPa)
Camphorquinone (CQ)----
CQ in RAP Technology®----
CQ and Lucirin TPO----
CQ and Ivocerin54.27 ± 4.132.5 ± 5.2979.3 ± 14.377.4 ± 1

Data adapted from a study comparing various commercial dental composites. nih.gov

Photopolymerization of Vinylcyclopropane Monomers for Low-Shrinkage Materials

A significant application of this compound is in the photopolymerization of vinylcyclopropane (VCP) monomers to create materials with low polymerization shrinkage. Research has demonstrated that this germanium-based photoinitiator is particularly efficient for the photopolymerization of 1,1-disubstituted VCPs, showing a markedly higher reactivity compared to conventional camphorquinone/amine or camphorquinone/amine/iodonium salt photoinitiator systems.

The use of this compound in VCP-based dental composites has been shown to yield materials with both good mechanical properties and low polymerization shrinkage. The influence of electron-withdrawing substituents on the monomer reactivity has also been investigated, with certain VCPs exhibiting higher reactivity. Dental composites formulated solely with VCPs and initiated by this compound have shown significantly lower polymerization shrinkage in comparison to traditional methacrylate-based composites.

Emulsion and Bulk Photopolymerization Studies (e.g., Styrene)

This compound has been the subject of comparative studies on the bulk and emulsion polymerization of styrene. In these studies, it was used as a photoinitiator alongside other systems. As anticipated, both the rate of polymerization and the resulting molecular weight were higher for emulsion polymerization than for bulk polymerization.

An interesting and unexpected finding from these studies was that the polymerization continued even after the photoinitiators were consumed. Furthermore, the average molecular weights of the polymers increased with monomer conversion. This has led to the proposal that a common feature of these polymerizations is a photo-electron transfer between the styrene monomer and a repeating unit in the polystyrene chain.

Development of Self-Etching Adhesives for Enhanced Bonding

The application of this compound extends to the formulation of advanced dental adhesives. Specifically, it has been used as a photoinitiator in the development of self-etch adhesives based on synthesized acidic vinylcyclopropanes. These self-etch adhesives are designed to achieve a strong bond between a dental composite and both dentin and enamel.

The unique properties of Ivocerin, such as its ability to function without amine co-initiators, make it suitable for use with acidic monomers commonly found in self-etch adhesives. This avoids potential interactions that can occur between acidic monomers and the amine co-initiators of traditional systems. vivarep.com

Formulation with Cyclopolymerizable Monomers (CPMs) for Reduced Shrinkage Stress

The use of this compound with cyclopolymerizable monomers (CPMs), such as vinylcyclopropanes, is a key strategy for mitigating polymerization shrinkage and the associated stress. The polymerization of VCPs, initiated by this germanium-based compound, leads to a significant reduction in volumetric shrinkage and shrinkage stress compared to conventional dimethacrylate-based materials. This is attributed to the ring-opening polymerization mechanism of the VCP monomers, which partially compensates for the volume reduction that occurs during polymerization.

Flowable composites containing these vinylcyclopropanes have demonstrated good mechanical properties while benefiting from the reduced shrinkage stress. The replacement of traditional methacrylates with vinylcyclopropanes in these formulations represents a promising approach to developing more durable and long-lasting dental restorations.

Integration with Addition-Fragmentation Chain Transfer (AFCT) Agents

Recent advancements in dental composite technology have seen the integration of this compound with addition-fragmentation chain transfer (AFCT) mechanisms. This combination is designed to further enhance the homogeneity of polymerization and reduce the stress associated with polymerization shrinkage. researchgate.net

One commercial dental composite, Tetric EvoCeram Powerfill, which contains Ivocerin as a photoinitiator, also incorporates an AFCT mechanism. researchgate.net This dual approach leverages the high photoinitiation efficiency of Ivocerin with the stress-relieving capabilities of AFCT. The AFCT agents introduce a reversible chain transfer process that allows for the relaxation of network stress as the polymer chains grow, leading to a more uniform and less stressed final material. researchgate.net This innovative formulation strategy results in composites with low polymerization shrinkage while maintaining optimal mechanical properties. nih.govresearchgate.net

Advanced Research Frontiers and Future Directions in Germanium Photoinitiator Chemistry

Design of Germanium-Based Photoinitiators for Biomedical Materials Research

The design of photoinitiators for biomedical applications necessitates a stringent set of criteria, including high efficiency, biocompatibility, and low toxicity. Germanium-based photoinitiators, such as Bis(4-methoxybenzoyl)diethylgermanium, have garnered considerable attention in this domain due to their favorable toxicological profiles compared to some traditional photoinitiators. researchgate.net

The mechanical properties of biomedical materials, such as dental composites, are also critically influenced by the photoinitiator system. The efficiency of the photoinitiator in converting monomer to polymer directly impacts the final strength, hardness, and durability of the material. nih.govmdpi.com this compound has been shown to be a highly efficient photoinitiator for dental composites, contributing to the achievement of desirable mechanical properties. researchgate.net For example, dental composites formulated with this initiator have demonstrated good flexural strength and low polymerization shrinkage. researchgate.net

The following table summarizes key properties of experimental dental composites, highlighting the importance of formulation on mechanical characteristics.

Resin Matrix Composition (BisGMA:TEGDMA ratio)Filler Content (wt%)Thermal TreatmentEffect on Mechanical Properties
1:170%AppliedHigher fracture toughness, flexural strength, and elastic modulus compared to the 7:3 ratio. nih.gov
7:350%Not AppliedLower mechanical properties compared to the 1:1 ratio with higher filler content. nih.gov

Application in Laser-Induced 3D Printing and Stereolithography Techniques

Laser-induced 3D printing and stereolithography (SLA) are revolutionary technologies that rely on the precise photopolymerization of liquid resins to build complex three-dimensional objects layer by layer. The photoinitiator is a critical component in these resin formulations, as it dictates the speed and resolution of the printing process.

This compound has found application in 3D printing, particularly with printers that utilize a 405 nm light source. longchangchemical.com Its high absorbance at this wavelength allows for efficient initiation of polymerization. longchangchemical.com The concentration of the photoinitiator is a crucial parameter that needs to be carefully optimized. High concentrations can lead to a "light shielding" effect, where the upper layers of the resin absorb too much light, preventing sufficient light penetration to cure the lower layers, which can negatively impact the final product's performance. longchangchemical.com

The curing depth is a critical factor in stereolithography, and it is influenced by the photoinitiator's absorptivity. nih.gov For successful layer-by-layer fabrication, the depth of polymerization should ideally match the slice thickness of the 3D model. nih.govresearchgate.net The use of photoinitiators with high molar extinction coefficients, like this compound, allows for efficient light absorption and can contribute to achieving the desired curing depth and resolution. researchgate.net Research has shown that the curing conditions in 3D printing, where thin layers (0.05 to 0.15 mm) are polymerized, are significantly different from bulk polymerization, making photoinitiators that might be inefficient for thick samples suitable for these applications. nih.gov

Exploration in Photopolymerizable Coatings and Adhesives

Photopolymerizable coatings and adhesives offer numerous advantages, including rapid curing, solvent-free formulations, and excellent performance properties. The choice of photoinitiator is paramount in achieving the desired cure speed and final properties of the coating or adhesive.

This compound has demonstrated significant potential in these applications due to its high reactivity. researchgate.net One notable area of research is its use in the photopolymerization of vinylcyclopropanes (VCPs) for dental composites and adhesives. researchgate.net Studies have shown that this compound exhibits significantly higher photopolymerization reactivity with VCPs compared to conventional photoinitiator systems like camphorquinone (B77051) (CQ)/amine. researchgate.net This high efficiency allows for the formulation of dental composites with good mechanical properties and low polymerization shrinkage. researchgate.net

The development of self-etch adhesives is another area where this photoinitiator has been investigated. Formulations based on acidic vinylcyclopropanes and initiated by this compound have been shown to achieve strong bonds to both dentin and enamel. researchgate.net The efficiency of the photoinitiator is crucial in these systems to ensure a high degree of conversion at the adhesive-tooth interface, which is essential for long-lasting restorations.

Development of Water-Soluble Acylgermane Derivatives

A significant limitation of many acylgermane photoinitiators, including this compound, is their low solubility in water. researchgate.net This hydrophobicity restricts their use in aqueous-based formulations, which are becoming increasingly important for biomedical applications and environmentally friendly coatings.

To address this challenge, researchers have focused on developing water-soluble acylgermane derivatives. One promising approach involves the chemical modification of the photoinitiator molecule to include hydrophilic moieties. For instance, Professor Haas's group has worked on improving the solubility of a germanium-based photoinitiator, similar in structure to Ivocerin®, by introducing D-galactose. nih.gov This modification resulted in a compound with high water solubility while maintaining low toxicity and extending its absorption band. nih.gov Such developments are crucial for expanding the applicability of germanium-based photoinitiators to areas like hydrogel formation for tissue engineering and drug delivery. nih.gov

The synthesis of these water-soluble derivatives often involves multi-step processes, and a key research goal is the development of efficient "one-pot" synthesis methods to make these compounds more accessible and cost-effective. nih.gov

Tailoring of Absorption Properties for Specific LED Light Sources

The advent of light-emitting diode (LED) technology has revolutionized photopolymerization by offering energy-efficient, long-lasting, and wavelength-specific light sources. To fully leverage the benefits of LED curing, it is essential to have photoinitiators with absorption spectra that closely match the emission spectra of the LEDs.

Acylgermanes, including this compound, exhibit a characteristic red-shifted absorption compared to many conventional photoinitiators, with absorption maxima extending into the visible light range. researchgate.net This makes them particularly well-suited for use with common LED sources, such as those emitting at 385 nm, 405 nm, and 470 nm. longchangchemical.comnih.gov

The efficiency of a photoinitiator is not solely dependent on its absorption spectrum but also on its quantum yield of radical formation (Φ). The quantum yield represents the number of initiating radicals produced per photon absorbed. Research has shown that the quantum yields for acylgermanes can be quite high, contributing to their efficiency. For instance, the quantum yield for a dibenzoyldiethylgermane was reported to be 0.85. researchgate.net

The following table presents a comparison of quantum yields for different types of photoinitiators.

Photoinitiator TypeExampleQuantum Yield (Φ)
Acylphosphine OxideIrgacure® 8190.6
AcylgermaneDibenzoyldiethylgermane0.85

Furthermore, photobleaching, the process by which the photoinitiator loses its color upon light exposure, is a desirable characteristic, especially for thick or colored formulations, as it allows for deeper light penetration. Acylgermanes are known to undergo efficient photobleaching. nih.gov Studies have shown that diacylgermane derivatives can be effectively bleached with both UV (385 nm) and blue (470 nm) light LEDs. nih.gov

Investigation of Oxygen Tolerance in Photopolymerization Systems

A significant challenge in free-radical photopolymerization is oxygen inhibition. Molecular oxygen can quench the excited state of the photoinitiator and scavenge the initiating radicals, leading to an induction period and incomplete curing, particularly at the surface exposed to air. researchgate.net

While specific studies focusing solely on the oxygen tolerance of this compound are limited, the general principles of overcoming oxygen inhibition apply to systems utilizing this photoinitiator. The high reactivity of the germyl (B1233479) radicals generated from acylgermanes can help to compete with the oxygen inhibition reaction. researchgate.net Additionally, formulation strategies such as the inclusion of oxygen scavengers or the use of monomers that are less susceptible to oxygen inhibition can be employed. researchgate.net

Understanding the interplay between the photoinitiator, monomer system, and oxygen is crucial for optimizing the performance of photopolymerizable materials in various applications, from thin coatings to complex 3D-printed structures.

Conclusion and Academic Outlook

Summary of Academic Contributions to Photoinitiator Science

Bis(4-methoxybenzoyl)diethylgermanium, commercially known as Ivocerin, represents a significant advancement in the field of photoinitiator science, particularly for visible light-induced radical polymerization. researchgate.net As a Norrish Type I initiator, it undergoes a unimolecular bond cleavage upon irradiation to generate initiating radicals. researchgate.net Its primary academic contribution lies in its distinct photochemical properties, which overcome several limitations of conventional photoinitiator systems, such as those based on camphorquinone (B77051) (CQ). researchgate.netresearchgate.net

A key feature of this compound is its absorption spectrum, which is shifted towards longer wavelengths (bathochromic shift) compared to many standard initiators. researchgate.netrsc.org This allows it to absorb light intensely in the visible region, making it highly effective for curing systems using safe, visible light sources like dental LED lamps. researchgate.netnih.gov This characteristic is particularly advantageous for initiating polymerization in colored or heavily filled composite systems, where light penetration can be a challenge. researchgate.net Unlike camphorquinone systems, dibenzoyl germanium derivatives can initiate polymerization efficiently without the need for a co-initiator, such as a tertiary amine. researchgate.net

Research has demonstrated its superior reactivity and efficiency. Studies have shown a significantly higher photopolymerization reactivity when using this compound compared to traditional CQ/amine or CQ/amine/iodonium salt photoinitiator systems. researchgate.net This high reactivity, stemming from enhanced extinction coefficients compared to monoacylgermanes, facilitates reduced curing times and, critically, increased curing depths in the final polymer material. nih.gov This allows for the curing of bulk materials in layers up to 4 mm, a substantial improvement over the conventional 2 mm layers achievable with other systems. researchgate.netresearchgate.net Furthermore, the compound exhibits excellent photobleaching behavior, meaning its initial color fades upon exposure to light, which is a highly desirable property for aesthetic applications such as dental fillings. researchgate.net

The compound has also enabled progress in the polymerization of less conventional monomers. It has been found to be a highly efficient photoinitiator for the polymerization of 1,1-disubstituted 2-vinylcyclopropanes (VCPs), monomers known for their potential to create polymers with low shrinkage. researchgate.net

PropertyThis compoundCamphorquinone (CQ) System
Initiator Type Norrish Type INorrish Type II
Absorption Range Red-shifted, intense in visible light (400-500 nm) researchgate.netPrimarily blue light (~470 nm)
Co-initiator Not required researchgate.netRequired (e.g., tertiary amine) researchgate.net
Reactivity Significantly higher photopolymerization reactivity researchgate.netLower reactivity
Curing Depth Enables greater curing depth (e.g., 4 mm) researchgate.netTypically limited to ~2 mm researchgate.net
Photobleaching Excellent researchgate.netLess pronounced
Application Suitability Highly suitable for colored and filled systems researchgate.netEfficiency reduced by pigments/fillers

Prospective Research Avenues and Challenges for this compound

Despite its significant contributions, the widespread application of this compound faces several challenges, which in turn define prospective avenues for future research. The primary hurdles are related to its synthesis, cost, and specific photochemical limitations.

The synthesis of bisacylgermanes, including this compound, typically involves a multi-step Corey-Seebach type reaction. rsc.orgnih.gov This process is often associated with tedious purification steps, which contribute to high production costs. nih.gov A significant challenge is the low natural abundance of germanium in the Earth's crust, which makes the raw material considerably more expensive than elements like phosphorus, used in widely available acylphosphine oxide initiators. rsc.org This high cost is a major factor currently restricting the use of this compound to high-value applications like dental composites. nih.gov Future research could therefore focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for acylgermanes.

Solubility also presents a challenge, as the compound has limited solubility in aqueous or highly polar formulations. researchgate.netrsc.org While its high extinction coefficient may permit the use of lower, more soluble concentrations, enhancing the solubility of germanium-based initiators through molecular design remains a key research goal for broadening their application in water-based systems. researchgate.net

CategoryChallengeProspective Research Avenue
Synthesis & Cost Multi-step synthesis and tedious purification lead to high costs. nih.govDevelopment of more streamlined, cost-effective, and greener synthetic protocols.
Raw Material Low abundance and high cost of germanium. rsc.orgExploration of initiator systems that maximize efficiency to reduce required amounts.
Photochemical Properties Limited light absorption beyond 500 nm. researchgate.netDesign of new germanium-based structures (e.g., tetraacylgermanes) with broader absorption spectra. researchgate.net
Formulation Potential for light shielding at high concentrations. longchangchemical.comOptimization of initiator concentration in various monomer systems; use in combination with other initiators. longchangchemical.com
Solubility Low solubility in aqueous and polar media. researchgate.netrsc.orgMolecular modification to improve solubility for water-based formulations.

Broader Implications for Sustainable Polymer Production and Advanced Materials Development

The development and study of this compound have broader implications that extend into the realms of sustainable manufacturing and the creation of next-generation advanced materials.

In the context of sustainable polymer production, the high efficiency of this photoinitiator is a key attribute. Photopolymerization, or light-curing, is inherently a more sustainable technology than traditional thermal curing, as it operates at ambient temperatures and consumes significantly less energy. The exceptional reactivity of this compound enhances this benefit by enabling faster cure times, which increases process throughput and further reduces energy consumption per unit produced. nih.gov Its effectiveness at low concentrations can also contribute to "greener" formulations by minimizing the quantity of initiator required. longchangchemical.com While the scarcity of germanium presents a sustainability challenge from a resource perspective, the drive to create highly efficient initiators from it fosters a principle of resource effectiveness that can be applied to the design of other chemical systems. rsc.org

For advanced materials development, this compound serves as an enabling technology. Its ability to effectively cure thick, highly filled sections of polymer is critical for the fabrication of high-performance polymer composites. researchgate.netnih.gov This is particularly evident in dentistry, where it has allowed for the development of "bulk-fill" composites that are stronger and quicker to apply. researchgate.net This principle can be extended to other fields requiring robust, filled materials, such as in advanced manufacturing, coatings, and 3D printing. longchangchemical.com The initiator's compatibility with novel monomer systems like vinylcyclopropanes paves the way for materials with unique properties, such as exceptionally low polymerization shrinkage and good mechanical strength. researchgate.net This allows for the creation of more precise and durable components. Furthermore, the use of visible light for curing is essential for applications in biomedical fields, where non-toxic initiators and benign irradiation sources are required to fabricate biocompatible materials. rsc.orgnih.gov

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